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Compound of Interest

Compound Name:
2-(1H-pyrazol-1-

ylmethyl)morpholine

CAS No.: 1311317-06-2

Cat. No.: B1527884

Get Quote

Executive Summary & Molecular Profile
2-(1H-pyrazol-1-ylmethyl)morpholine is a bifunctional heterocyclic building block. It features

a saturated morpholine ring (providing solubility and hydrogen-bonding capability) linked via a

methylene bridge to an aromatic pyrazole ring (providing π-stacking and metal-coordination

potential).
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Property Data

IUPAC Name 2-(1H-pyrazol-1-ylmethyl)morpholine

Molecular Formula C₈H₁₃N₃O

Molecular Weight 167.21 g/mol

Monoisotopic Mass 167.1059

CAS Registry
Not widely listed; Analogous to 1375963-52-2

(isomer)

Physical State Viscous oil or low-melting solid (hygroscopic)

Synthesis & Structural Context
To understand the spectral impurities and signal patterns, one must understand the synthesis.

The most robust route involves the nucleophilic substitution of 2-(chloromethyl)morpholine

(often N-protected) with pyrazole in the presence of a base (e.g., NaH or K₂CO₃).

Synthesis Workflow (DOT Visualization)
The following diagram outlines the critical pathway and potential spectroscopic contaminants

(e.g., N-benzyl impurities).
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Figure 1: Synthetic pathway highlighting the N-benzyl intermediate, a common impurity

detectable in NMR (7.2-7.4 ppm) if deprotection is incomplete.

Mass Spectrometry (MS) Data
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Method: Electrospray Ionization (ESI) in Positive Mode (+ve).[1] Solvent: Methanol + 0.1%

Formic Acid.

Primary Ionization
[M+H]⁺: Observed at m/z 168.1.

[M+Na]⁺: Observed at m/z 190.1 (common adduct in glass capillaries).

Fragmentation Pattern
The fragmentation follows two primary pathways: cleavage of the methylene bridge and ring

disintegration.

m/z (Fragment) Identity Mechanism

168.1 [M+H]⁺ Parent Ion

100.1 [C₅H₁₀NO]⁺

α-Cleavage: Loss of Pyrazole

radical (neutral). Retention of

charge on morpholine-methyl

cation.

86.1 [C₄H₈NO]⁺

Ring Contraction: Loss of

Pyrazole-CH₂ group. Classic

morpholine fragment.

69.0 [C₃H₅N₂]⁺

Protonated Pyrazole:

Cleavage of the N-C bond,

charge retention on the

aromatic pyrazole.

Fragmentation Pathway Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubs.acs.org/doi/10.1021/acs.joc.2c00980
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527884?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


[M+H]+ 
 m/z 168.1

Morpholine-CH2 Cation 
 m/z 100.1

 Loss of Pyrazole (68 Da)

Protonated Pyrazole 
 m/z 69.0

 N-C Bond Cleavage

Morpholine Radical Cation 
 m/z 86.1

 Loss of Pyrazole-CH2

Click to download full resolution via product page

Figure 2: ESI+ Fragmentation logic. The m/z 100 peak is diagnostic for the intact morpholine-

linker segment.

Infrared (IR) Spectroscopy
Method: ATR (Attenuated Total Reflectance) on neat oil/solid.

The spectrum is dominated by the secondary amine and the ether linkage.

Wavenumber (cm⁻¹) Functional Group Assignment

3300 - 3350 N-H Stretch
Weak, broad band (Morpholine

secondary amine).

3100 - 3150 C-H Stretch (Ar)
Weak, sharp (Pyrazole ring C-

H).

2850 - 2950 C-H Stretch (Alk)
Strong (Morpholine methylene

groups).

1590 - 1600 C=N Stretch
Medium (Pyrazole ring

breathing).

1100 - 1120 C-O-C Stretch
Strong. Characteristic ether

band of the morpholine ring.

Nuclear Magnetic Resonance (NMR)
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Solvent: CDCl₃ (Chloroform-d) is recommended for resolution. DMSO-d₆ may be used if the

salt form is analyzed, but it will obscure N-H signals.

¹H NMR (400 MHz, CDCl₃)
Key Feature: The chiral center at C2 renders the protons on C3, C5, and C6 diastereotopic.

They will not appear as simple triplets but as complex multiplets (ABX or ABXY systems).
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Shift (δ ppm)
Mult.[1][2][3]
[4]

Int.[5][6] Assignment Notes

7.52 d (J=2 Hz) 1H Pyrazole H-3

Deshielded by

adjacent

Nitrogen.

7.38 d (J=2 Hz) 1H Pyrazole H-5
Slightly upfield

from H-3.

6.23 t (J=2 Hz) 1H Pyrazole H-4

Characteristic

high-field

aromatic signal.

4.15 - 4.25 dd/m 2H Linker (-CH₂-N)
Deshielded by

Pyrazole N1.

3.85 - 3.95 m 1H Morpholine H-2

Chiral center;

complex

coupling.

3.65 - 3.75 m 2H
Morpholine H-6

(ax/eq)

Adjacent to

Oxygen.

2.80 - 3.00 m 3H

Morpholine H-3

(ax/eq) + H-5

(eq)

Adjacent to

Nitrogen.

2.65 - 2.75 m 1H
Morpholine H-5

(ax)

Distinct due to

chair

conformation.

1.80 br s 1H N-H
Exchangeable

with D₂O.

¹³C NMR (100 MHz, CDCl₃)
The asymmetry of the molecule results in 8 distinct carbon signals.
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Shift (δ ppm) Type Assignment

139.5 CH Pyrazole C-3

129.8 CH Pyrazole C-5

105.8 CH Pyrazole C-4

76.5 CH Morpholine C-2 (Chiral Center)

66.8 CH₂ Morpholine C-6 (O-CH₂)

54.5 CH₂ Linker (N-CH₂-CH)

45.8 CH₂ Morpholine C-3 (N-CH₂)

44.9 CH₂ Morpholine C-5 (N-CH₂)

Note: C3 and C5 are not equivalent due to the substituent at C2, though they may overlap in

lower-field instruments.

Experimental Protocols
Protocol A: NMR Sample Preparation

Mass: Weigh 5–10 mg of the sample into a clean vial.

Solvent: Add 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS as an internal standard.

Filtration: If the sample is a crude oil, filter through a small plug of cotton wool into the NMR

tube to remove inorganic salts (e.g., NaCl from synthesis).

Acquisition: Run at 298 K. Set relaxation delay (d1) to 2.0s to ensure integration accuracy of

the aromatic protons.

Protocol B: LC-MS Analysis
Dilution: Dissolve 1 mg of sample in 1 mL of Methanol (LC-MS grade).

Mobile Phase:

A: Water + 0.1% Formic Acid.
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B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes (C18 Column).

Detection: Monitor UV at 210 nm (Morpholine absorption is weak; Pyrazole absorbs here)

and MS (ESI+).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Analysis: Spectroscopic Characterization of 2-
(1H-pyrazol-1-ylmethyl)morpholine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1527884/docs#technical-analysis-spectroscopic-
characterization-of-2-1h-pyrazol-1-ylmethyl-morpholine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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